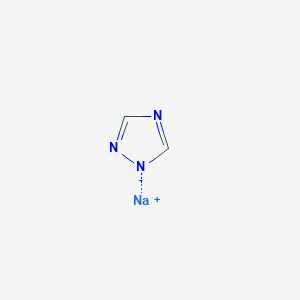

1H-1,2,4-Triazole, sodium salt

Vue d'ensemble

Description

1H-1,2,4-Triazole, sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C2H3N3Na and its molecular weight is 92.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

It’s known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Biochemical Pathways

Triazole derivatives have been reported to have potential anticancer activity, suggesting they may interact with pathways involved in cell proliferation and survival .

Pharmacokinetics

The presence of nitrogen atoms in the triazole ring can potentially improve the pharmacokinetic properties of the compound .

Result of Action

Some triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Activité Biologique

1H-1,2,4-Triazole, sodium salt is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on antifungal, antibacterial, anti-inflammatory, and antiparasitic effects. The compound's structure-activity relationship (SAR) will also be discussed to highlight the significance of various substituents on its biological efficacy.

Antifungal Activity

The 1,2,4-triazole core is a critical component in many antifungal agents. Research indicates that derivatives of 1H-1,2,4-triazole exhibit broad-spectrum antifungal activity. A review highlighted that these compounds can inhibit the growth of various fungal strains by disrupting ergosterol biosynthesis, a vital component of fungal cell membranes .

Table 1: Antifungal Activity of 1H-1,2,4-Triazole Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | 0.5 µg/mL |

| Compound B | Aspergillus fumigatus | 1.0 µg/mL |

| Compound C | Cryptococcus neoformans | 0.25 µg/mL |

Antibacterial Activity

1H-1,2,4-Triazole derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain triazole compounds possess higher antibacterial potency than traditional antibiotics such as ciprofloxacin . The mechanism often involves inhibition of DNA gyrase and other bacterial enzymes.

Table 2: Antibacterial Activity of Selected Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus (MRSA) | 0.25 |

| Compound E | Escherichia coli | 0.5 |

| Compound F | Pseudomonas aeruginosa | 1.0 |

Anti-inflammatory Activity

Recent studies have indicated that 1H-1,2,4-triazole derivatives can modulate inflammatory responses. Compounds synthesized with propanoic acid moieties exhibited reduced toxicity while effectively inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

Table 3: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound G | 75% | 50% |

| Compound H | 80% | 65% |

Antiparasitic Activity

The antiparasitic potential of 1H-1,2,4-triazole derivatives has been particularly noted in the treatment of Chagas disease caused by Trypanosoma cruzi. A study reported that several nitro-triazole compounds demonstrated significant activity against the amastigote form of the parasite with IC50 values below 1 µM . The selectivity index for these compounds was notably high, indicating low toxicity to host cells.

Table 4: Antiparasitic Activity of Nitro-Triazole Compounds

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Nitro-Triazole A | <0.5 | >200 |

| Nitro-Triazole B | <0.8 | >150 |

Case Study 1: Antifungal Efficacy

A recent clinical trial evaluated the efficacy of a new triazole derivative against Candida auris, a multidrug-resistant fungus. The compound demonstrated a significant reduction in fungal load in treated patients compared to controls.

Case Study 2: Anti-inflammatory Effects

In vitro studies showed that specific triazole derivatives could inhibit cytokine release more effectively than traditional NSAIDs like ibuprofen. This suggests potential for development as novel anti-inflammatory agents.

Applications De Recherche Scientifique

Chemical Identity and Properties

- Chemical Name : Sodium 1,2,4-triazol-1-ide

- CAS Number : 41253-21-8

- Molecular Formula : C₂H₃N₃.Na

- Physical State : Solid, powder

- Color : White to light yellow

- Odor : Odorless

- Density : 1.649 g/cm³ at 20°C

- Melting Point : 311.5°C

Applications in Agrochemicals

1H-1,2,4-Triazole, sodium salt is primarily used as an intermediate in the synthesis of active ingredients in agrochemicals. Its derivatives have been studied for their fungicidal properties and effectiveness against various plant pathogens.

Key Findings:

- Fungicides : Compounds derived from 1H-1,2,4-triazole have shown efficacy against fungal diseases in crops, enhancing agricultural productivity.

- Pesticides : Research indicates that triazole derivatives can be formulated into pesticides with improved selectivity and reduced toxicity to non-target organisms .

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for the development of various therapeutic agents.

Case Studies:

- Antichagasic Activity : A study demonstrated that novel triazole-based compounds exhibited significant antichagasic activity against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds were effective at low doses with minimal toxicity to host cells .

- Antimicrobial Properties : Triazole derivatives have been synthesized that display broad-spectrum antimicrobial activity. These compounds were evaluated for their potential as new antibiotics .

Safety and Environmental Impact

While 1H-1,2,4-triazole sodium salt has beneficial applications, it is essential to consider its safety profile:

Q & A

Q. Basic: What are the standard synthetic routes for preparing 1H-1,2,4-triazole, sodium salt?

Methodological Answer:

The sodium salt is typically synthesized via deprotonation of 1H-1,2,4-triazole using sodium hydroxide or sodium methoxide. For example:

- Step 1: React 1H-1,2,4-triazole with benzyl chloride in the presence of KCO in acetone at room temperature to introduce substituents at position 1 .

- Step 2: Deprotonation with NaOH in aqueous or alcoholic media yields the sodium salt. Confirmation of purity requires elemental analysis and IR spectroscopy to verify the absence of unreacted triazole or byproducts .

Q. Basic: How is the structure and purity of this compound validated experimentally?

Methodological Answer:

- Elemental Analysis: Quantifies C, H, and N content to confirm stoichiometry (e.g., CHNNa) .

- IR Spectroscopy: Identifies characteristic N–H stretching (absent in the sodium salt) and triazole ring vibrations (e.g., 1500–1600 cm) .

- Chromatography (TLC/HPLC): Monitors reaction progress and ensures no residual starting material or intermediates .

Q. Basic: What are the key pharmacological properties of 1H-1,2,4-triazole derivatives, including the sodium salt?

Methodological Answer:

1H-1,2,4-Triazole derivatives exhibit broad bioactivity:

- Antifungal Activity: Substituent position (N1 vs. N4) and electron-withdrawing groups (e.g., phenacyl) enhance efficacy. For example, phenacyl-substituted triazolium salts show improved inhibition against Candida spp. .

- Antimicrobial Mechanisms: Triazole rings chelate metal ions in microbial enzymes (e.g., lanosterol 14α-demethylase in fungi) .

- Toxicity Screening: Structure-activity relationships (SAR) are assessed via in vitro assays (MIC values) and in vivo models (e.g., murine candidiasis) .

Q. Advanced: How does regioselectivity in alkylation impact the synthesis of 1H-1,2,4-triazole derivatives?

Methodological Answer:

Regioselectivity depends on reaction conditions:

- N1-Alkylation: Dominates under basic conditions (e.g., NaOEt in ethanol). For instance, ethyl chloroacetate selectively alkylates N1 in sodium methoxide .

- N4-Alkylation: Occurs in polar aprotic solvents (e.g., DMF) with phase-transfer catalysts (e.g., n-BuNBr) .

- Resolution: Use H NMR to distinguish N1 vs. N4 substitution (e.g., chemical shifts of triazole protons at δ 7.5–8.5 ppm) .

Q. Advanced: How can researchers optimize the antifungal activity of sodium triazolide derivatives?

Methodological Answer:

- Substituent Design: Introduce lipophilic groups (e.g., benzyl, 2,4-dichlorophenacyl) to enhance membrane permeability. Phenacyl derivatives show higher logP values and improved Candida inhibition .

- Salt Formation: Pairing with organic cations (e.g., imidazolium) improves solubility and bioavailability. For example, bis-triazolium salts exhibit synergistic antifungal effects .

- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to fungal cytochrome P450 targets .

Q. Advanced: How should researchers address contradictions in thermochemical data for 1H-1,2,4-triazole derivatives?

Methodological Answer:

Discrepancies in thermodynamic values (e.g., ΔfH°solid = 108.7 vs. 113.1 kJ/mol) arise from experimental methods:

- Calorimetry: Compare bomb calorimetry (solid-phase) vs. solution-phase data. Ensure purity (>99%) via HPLC before measurement .

- Computational Validation: Use DFT (e.g., B3LYP/6-31G*) to calculate enthalpy of formation and cross-validate experimental results .

- Error Reporting: Always cite measurement uncertainty (e.g., ±0.4 kJ/mol) and methodology (e.g., Ccb for combustion calorimetry) .

Q. Advanced: What green chemistry approaches are viable for synthesizing 1,2,4-triazole derivatives?

Methodological Answer:

- Mechanochemistry: Grind 1H-1,2,4-triazole with alkyl halides in a ball mill (solvent-free), achieving >90% yield .

- Ultrasound-Assisted Synthesis: Accelerate cycloaddition reactions (e.g., with azides) in aqueous media, reducing reaction time from hours to minutes .

- Catalytic Recycling: Recover Cu catalysts (e.g., CuSO-sodium ascorbate) via filtration or aqueous biphasic systems .

Q. Advanced: How can sodium triazolide be functionalized for targeted drug delivery?

Methodological Answer:

- Click Chemistry: React with propargylated moieties (e.g., alkynes) via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates .

- Schiff Base Formation: Condense with aldehydes (e.g., benzaldehyde) to create pH-sensitive prodrugs .

- Encapsulation: Use liposomes or PLGA nanoparticles to improve stability and control release kinetics in physiological environments .

Méthodes De Préparation

Alkaline Neutralization with Sodium Hydroxide

The most direct method involves the reaction of 1H-1,2,4-triazole with sodium hydroxide (NaOH) in aqueous media. This approach, detailed in Patent LT4128B , proceeds as follows:

Reaction Protocol

-

Reagent Ratios :

-

1H-1,2,4-triazole (1.03 g, 0.015 mol)

-

Sodium hydroxide (1.2 g, 0.03 mol)

-

Water (5 mL) as solvent.

-

-

Procedure :

-

The triazole is added to an aqueous NaOH solution at room temperature.

-

The mixture is stirred for several hours, cooled to 4°C, and filtered to isolate the crystallized product.

-

Washing with chilled methanol and ether removes impurities.

-

The solid is dissolved in dry methanol, filtered, and evaporated to dryness.

-

Final drying at 120–150°C yields analytically pure sodium salt.

-

-

Key Metrics :

Advantages

-

Utilizes inexpensive, non-hygroscopic reagents (NaOH, H₂O).

-

Avoids aggressive solvents like dimethylformamide or tetrahydrofuran.

-

Simplifies purification by direct crystallization from the reaction mixture .

Methanolic Sodium Methoxide Synthesis

DTIC Technical Report ADA475815 outlines a method for generating the sodium salt as a precursor to methylated derivatives. This procedure emphasizes solvent choice and purification:

Reaction Protocol

-

Reagent Ratios :

-

1H-1,2,4-triazole (1 equiv).

-

Sodium methoxide (NaOMe, 1.1 equiv) in anhydrous methanol.

-

-

Procedure :

-

Triazole is dissolved in methanolic NaOMe under nitrogen.

-

The solution is stirred at room temperature for 1 hour, forming the sodium salt.

-

Filtration removes unreacted solids, and the filtrate is evaporated under reduced pressure.

-

-

Key Metrics :

Advantages

-

Enables regioselective alkylation without quaternary salt formation.

-

Compatible with scalable continuous extraction (chloroform/water) for impurity removal .

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Yield Enhancement

Propriétés

Numéro CAS |

41253-21-8 |

|---|---|

Formule moléculaire |

C2H3N3Na |

Poids moléculaire |

92.06 g/mol |

Nom IUPAC |

sodium;2,4-diaza-1-azanidacyclopenta-2,4-diene |

InChI |

InChI=1S/C2H3N3.Na/c1-3-2-5-4-1;/h1-2H,(H,3,4,5); |

Clé InChI |

MDUSUFIKBUMDTJ-UHFFFAOYSA-N |

SMILES |

C1=NC=N[N-]1.[Na+] |

SMILES isomérique |

C1=NN=C[N-]1.[Na+] |

SMILES canonique |

C1=NC=NN1.[Na] |

Key on ui other cas no. |

41253-21-8 43177-42-0 |

Description physique |

DryPowde |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Synonymes |

1H-1,2,4-Triazole Sodium Salt; Sodium 1,2,4-triazole-4-ide; Sodium 1H-1,2,4-Triazolate; Sodium 1H-1,2,4-Triazolide; Triazole Sodium Salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.